A Comprehensive Technical Guide to the Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
A Comprehensive Technical Guide to the Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Upadacitinib. This guide provides an in-depth exploration of the synthetic strategies for this compound, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the mechanistic underpinnings of the key reactions, discuss the rationale behind the selection of reagents and conditions, and provide detailed experimental procedures to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, is a privileged scaffold in drug discovery. Its unique electronic and steric properties allow it to participate in a variety of interactions with biological targets, particularly protein kinases. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the pyrrole moiety offers opportunities for further functionalization.
The subject of this guide, Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, has garnered significant attention due to its role in the synthesis of Upadacitinib, a selective inhibitor of JAK1 approved for the treatment of several autoimmune disorders. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.
This document will provide a comprehensive overview of a robust synthetic route to Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, focusing on a strategy that involves the construction of the pyrrolo[2,3-b]pyrazine ring system from appropriately substituted pyrazine precursors.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate points towards a strategy involving the formation of the pyrrole ring onto a pre-existing pyrazine core. This approach is often favored due to the commercial availability of a wide range of substituted pyrazines.
A key consideration in the synthesis of pyrrolo[2,3-b]pyrazines is the management of the pyrrole nitrogen. The unprotected N-H can interfere with certain reactions. Therefore, a common and effective strategy is to introduce a protecting group, such as a tosyl (Ts) group, which can be readily removed in the final steps.
Our proposed synthetic strategy will therefore commence with a suitable pyrazine derivative, proceed through the construction of the fused pyrrole ring, and culminate in the formation of the target methyl ester.
Synthetic Pathway and Mechanistic Insights
The synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate can be achieved through a multi-step sequence, as illustrated in the workflow diagram below. This pathway emphasizes control over regioselectivity and the strategic use of protecting groups to achieve a high-yielding and reproducible synthesis.
Caption: A representative synthetic workflow for Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate.
Step 1: Sonogashira Coupling to Introduce the Acetylene Moiety
The synthesis begins with the palladium-catalyzed Sonogashira coupling of 2-amino-3-chloropyrazine with trimethylsilylacetylene. This reaction is a cornerstone of C-C bond formation and is highly efficient for coupling terminal alkynes with aryl or vinyl halides.
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Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
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Causality of Experimental Choices: The use of a copper(I) co-catalyst is crucial for the efficient transmetalation step. A suitable base, such as triethylamine, is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide. The choice of a palladium catalyst, often with phosphine ligands, is critical for achieving high yields and turnover numbers.
Step 2: Cyclization to Form the Pyrrolo[2,3-b]pyrazine Core
The resulting 2-amino-3-(trimethylsilylethynyl)pyrazine undergoes cyclization to form the 5H-pyrrolo[2,3-b]pyrazine ring system. This intramolecular reaction is typically promoted by a base.
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Mechanism: The base deprotonates the amino group, and the resulting anion attacks the internal carbon of the acetylene, leading to a 5-endo-dig cyclization. Subsequent protonation and tautomerization yield the aromatic pyrrolo[2,3-b]pyrazine. The trimethylsilyl group is typically cleaved under the reaction conditions.
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Trustworthiness of Protocol: This cyclization is a well-established method for the synthesis of various fused N-heterocycles. The regioselectivity is controlled by the position of the amino and ethynyl groups on the pyrazine ring.
Step 3: Protection of the Pyrrole Nitrogen
To facilitate subsequent functionalization at the C2 position and prevent unwanted side reactions, the pyrrole nitrogen is protected with a tosyl group.
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Causality of Experimental Choices: p-Toluenesulfonyl chloride (TsCl) is a common and effective protecting group for amines and indoles. The reaction is typically carried out in the presence of a base, such as sodium hydride, which deprotonates the pyrrole nitrogen, enhancing its nucleophilicity towards the electrophilic sulfur of TsCl.
Step 4: Regioselective Bromination
The protected pyrrolo[2,3-b]pyrazine is then regioselectively brominated at the C2 position. This position is the most electron-rich and thus the most susceptible to electrophilic substitution.
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Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is often performed in a polar aprotic solvent like DMF at low temperatures to control the reactivity and prevent over-bromination.
Step 5: Palladium-Catalyzed Carbonylation
The C2-bromo derivative is then subjected to a palladium-catalyzed carbonylation reaction in the presence of methanol. This reaction introduces the desired methyl carboxylate group at the C2 position.
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Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the insertion of carbon monoxide into the Pd-C bond to form a palladoyl-acyl complex. Subsequent reaction with methanol leads to the formation of the methyl ester and regeneration of the Pd(0) catalyst.
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Causality of Experimental Choices: The use of a palladium catalyst, a suitable ligand (e.g., a phosphine), a base, and a source of carbon monoxide (often from a CO-releasing molecule or a CO gas cylinder) are essential for this transformation. The choice of methanol as the solvent and nucleophile directly leads to the formation of the methyl ester.
Step 6: Deprotection of the Pyrrole Nitrogen
The final step is the removal of the tosyl protecting group to yield the target molecule, Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate.
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Causality of Experimental Choices: The tosyl group can be cleaved under various conditions. A common and effective method is treatment with a strong base, such as sodium hydroxide or potassium carbonate, in a protic solvent like methanol or water. The reaction is typically heated to drive it to completion.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.
Protocol 1: Synthesis of Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (Intermediate F)
| Step | Procedure | Reagents and Solvents | Key Parameters |
| 1 | Sonogashira Coupling | 2-Amino-3-chloropyrazine, Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine, THF | Inert atmosphere (N₂ or Ar), Room temperature |
| 2 | Cyclization | 2-Amino-3-(trimethylsilylethynyl)pyrazine, Potassium tert-butoxide, THF | Inert atmosphere, Reflux |
| 3 | Tosylation | 5H-Pyrrolo[2,3-b]pyrazine, Sodium hydride, p-Toluenesulfonyl chloride, DMF | Inert atmosphere, 0 °C to Room temperature |
| 4 | Bromination | 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine, N-Bromosuccinimide, DMF | Inert atmosphere, 0 °C |
| 5 | Carbonylation | 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, Pd(dppf)Cl₂, Triethylamine, Methanol, Carbon monoxide | Inert atmosphere, Elevated temperature and pressure |
Protocol 2: Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (Target Molecule G)
| Step | Procedure | Reagents and Solvents | Key Parameters |
| 1 | Detosylation | Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, Potassium carbonate, Methanol, Water | Reflux |
| 2 | Work-up and Purification | Ethyl acetate, Brine, Sodium sulfate, Silica gel chromatography | Standard extraction and chromatography procedures |
Characterization Data
Comprehensive characterization of the final product and key intermediates is essential to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) |
| Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | C₁₅H₁₃N₃O₄S | 331.35 | 8.71 (s, 1H), 8.28–8.19 (m, 2H), 8.09 (s, 1H), 8.03 (s, 1H), 7.94 (d, J = 4.1 Hz, 1H), 7.62 (d, J = 7.4 Hz, 1H), 7.54 (t, J = 7.7 Hz, 2H), 6.80 (d, J = 4.1 Hz, 1H), 4.04 (s, 3H) | 162.5, 145.8, 142.2, 140.5, 139.1, 138.0, 137.8, 134.5, 129.1, 128.2, 121.0, 106.6, 52.3 | m/z 332.1 [M+H]⁺ |
| Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | C₈H₇N₃O₂ | 177.16 | 11.31 (brs, 1H), 8.59 (s, 1H), 8.21 (s, 1H), 7.93 (s, 1H), 6.53 (t, J = 2.8 Hz, 1H), 3.88 (s, 3H) | 163.1, 148.2, 143.5, 139.8, 128.7, 118.9, 105.4, 51.9 | m/z 178.1 [M+H]⁺ |
Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.
Applications in Drug Development
The primary application of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is as a crucial building block for the synthesis of Upadacitinib. The pyrrolo[2,3-b]pyrazine scaffold serves as the hinge-binding motif of the kinase inhibitor, a common feature in many ATP-competitive inhibitors. The methyl ester at the C2 position provides a handle for further chemical transformations to elaborate the final drug molecule.
The synthetic accessibility of this intermediate, as detailed in this guide, is a critical factor in the overall efficiency and cost-effectiveness of Upadacitinib manufacturing.
Conclusion
The synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a well-defined process that relies on a series of robust and high-yielding chemical transformations. This guide has provided a detailed roadmap for its preparation, from the strategic selection of starting materials to the final purification of the target molecule. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is key to successful and reproducible synthesis. The methodologies described herein are not only applicable to the synthesis of this specific intermediate but can also be adapted for the preparation of a wide range of other functionalized pyrrolo[2,3-b]pyrazine derivatives for drug discovery and development.
References
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European Patent Office. (2021). SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF - EP 3845521 A2. EPO. [Link]
- Google Patents. (2021).
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Pharmaffiliates. (n.d.). Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. [Link]
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Ark Pharma Scientific Limited. (n.d.). methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. [Link]
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PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. [Link]
![Chemical Structure of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](https://i.imgur.com/8Q9jC5w.png)
